7-氟-8-硝基喹唑啉-4-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

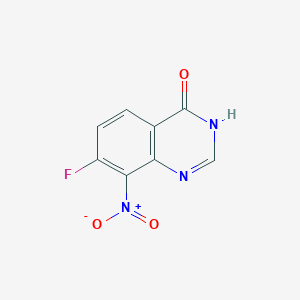

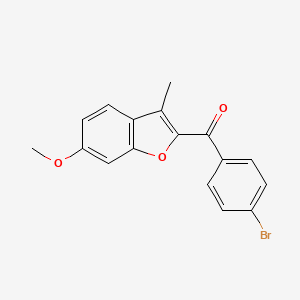

7-Fluoro-8-nitroquinazolin-4-ol is a chemical compound belonging to the class of quinazolinones. It is used in organic synthesis and pharmaceutical research . It is also an intermediate in the synthesis of many antitumor drugs .

Synthesis Analysis

The target product can be synthesized from 7-fluoro-6-nitroquinazolin-4-ol through three steps including chlorination and nucleophilic substitution reactions . The total yield of the three steps was high up to 61.7% .Molecular Structure Analysis

The molecular formula of 7-Fluoro-8-nitroquinazolin-4-ol is C8H4FN3O3 . Its molecular weight is 209.136.Chemical Reactions Analysis

Quinazolinones and quinazolines are noteworthy in medicinal chemistry, because of a wide range of their antibacterial, antifungal, anti-inflammatory, antimalaria, anti-HIV, antiviral, antituberculosis properties and also their inhibitory effects on thymidylate synthase, poly- (ADP-ribose) polymerase (PARP) and thyrosine kinase .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Fluoro-8-nitroquinazolin-4-ol include a molecular weight of 209.13 , a density of 1.75±0.1 g/cm3 , and a boiling point of 393.8±52.0 °C .科学研究应用

- 7-氟-6-硝基喹唑啉-4(3H)-酮是合成激酶抑制剂的中间体。例如,它可用于开发靶向酪氨酸激酶的ATP位点抑制剂,包括表皮生长因子受体(EGFR) .

激酶抑制剂

抗肿瘤药物开发

晶体学和结构研究

作用机制

Target of Action

It is suggested that it could be used as an intermediate in the synthesis of kinase inhibitors , which are often targeted towards specific proteins involved in cell signaling pathways.

Mode of Action

As an intermediate in the synthesis of kinase inhibitors , it may interact with its targets by binding to the ATP-binding site of the kinase, thereby inhibiting the kinase activity and disrupting the signaling pathway.

Biochemical Pathways

As a potential intermediate in the synthesis of kinase inhibitors , it could affect various signaling pathways regulated by these kinases.

Result of Action

As a potential intermediate in the synthesis of kinase inhibitors , it could potentially inhibit the activity of specific kinases, thereby disrupting the signaling pathways they regulate.

Action Environment

It is mentioned that the compound is stable at room temperature but should be kept away from strong light and oxidizing agents .

属性

IUPAC Name |

7-fluoro-8-nitro-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FN3O3/c9-5-2-1-4-6(7(5)12(14)15)10-3-11-8(4)13/h1-3H,(H,10,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBKDJKOXRYRRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)NC=N2)[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((2-(2-methoxyphenoxy)ethyl)thio)-4-methyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2389129.png)

![1-benzyl-5-(4-chlorophenyl)-3-hydroxy-4-[(4-methylphenyl)sulfonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2389140.png)

![N,N,4-trimethyl-2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)thiazole-5-carboxamide](/img/structure/B2389143.png)

![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2389147.png)

![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-1,2,3-triazole](/img/structure/B2389149.png)

![1-methyl-3-(2-oxopropyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2389151.png)

![2-Methyl-4-[2-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione](/img/structure/B2389152.png)